2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve optimization of the laboratory-scale synthetic routes to ensure higher yields and purity. This may include the use of automated reactors and continuous flow chemistry techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The diethylaminomethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid is primarily used in proteomics research. It is utilized in the study of protein interactions, modifications, and functions. The compound’s unique structure allows it to interact with specific proteins, making it valuable in the identification and characterization of protein complexes .
Mechanism of Action
The mechanism of action of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid involves its interaction with specific molecular targets, such as proteins. The diethylaminomethyl group can form hydrogen bonds and electrostatic interactions with amino acid residues in proteins, facilitating the binding and stabilization of protein complexes. This interaction can modulate the activity and function of the target proteins, making it useful in proteomics research .
Comparison with Similar Compounds
Similar Compounds
- 2-Diethylaminomethyl-5-phenyl-furan-2-carboxylic acid
- 2-Diethylaminomethyl-5-phenyl-thiophene-3-carboxylic acid
- 2-Diethylaminomethyl-5-phenyl-pyrrole-3-carboxylic acid
Uniqueness
2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid is unique due to its specific furan ring structure, which imparts distinct chemical properties and reactivity compared to similar compounds with thiophene or pyrrole rings. The presence of the diethylaminomethyl group also enhances its ability to interact with proteins, making it particularly valuable in proteomics research .
Properties
IUPAC Name |
2-(diethylaminomethyl)-5-phenylfuran-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-3-17(4-2)11-15-13(16(18)19)10-14(20-15)12-8-6-5-7-9-12/h5-10H,3-4,11H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHTZGVVVJKHIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=C(O1)C2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
32.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24800970 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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